molecular formula C11H13I B017296 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 104325-74-8

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B017296
M. Wt: 272.12 g/mol
InChI Key: GRNVNSSNONVUCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives, closely related to the target compound, involves several steps starting from naphthalene derivatives. A notable synthesis pathway includes methylation, Friedel-Crafts acylation, and subsequent reductions leading to the desired tetrahydronaphthalene structure with an overall yield of 44% (Göksu et al., 2003).

Molecular Structure Analysis

X-ray crystallographic techniques have been employed to determine the molecular structure of derivatives of tetrahydronaphthalene. These studies provide insights into the conformation, bond lengths, and steric environments of various substituents on the tetrahydronaphthalene backbone, contributing to a deeper understanding of its chemical behavior (Klein & Stevens, 1984).

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives exhibit a range of reactivities, including cycloaddition reactions, which are pivotal in the synthesis of complex organic molecules. For example, 1,2-disubstituted-3,4-dihydronaphthalenes can be synthesized from vinylarenes and electron-deficient alkynes, showcasing the versatility of tetrahydronaphthalene derivatives in organic synthesis (Jiang, Ju, & Hua, 2007).

Safety And Hazards

The safety and hazards associated with “2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene” would depend on its exact molecular structure and usage. It’s always important to refer to the Safety Data Sheet (SDS) for specific compounds .

Future Directions

The future directions for “2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNVNSSNONVUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376685
Record name 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

CAS RN

104325-74-8
Record name 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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